molecular formula C21H23NO4 B2773551 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid CAS No. 1199780-15-8

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B2773551
CAS No.: 1199780-15-8
M. Wt: 353.418
InChI Key: ULJWEEHIHNVYKU-UHFFFAOYSA-N
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Description

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid is a compound with significant relevance in the field of organic chemistry. It is known for its role as a derivative of alanine and is often used in peptide synthesis due to its protective group properties. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in solid-phase peptide synthesis.

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,19(23)24)13-22(3)20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWEEHIHNVYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid typically involves the protection of the amino group of alanine derivatives using the Fmoc group. One common method includes the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve automated systems for the addition of reagents and control of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Coupling Reagents: HBTU, DIC, and bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids are linked through peptide bonds .

Scientific Research Applications

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: Glycine derivative with Fmoc protection.

    Fmoc-Ala-OH: Alanine derivative with Fmoc protection.

    Fmoc-Val-OH: Valine derivative with Fmoc protection.

Uniqueness

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid is unique due to its specific structure, which includes a dimethylpropanoic acid moiety. This provides steric hindrance that can influence the reactivity and selectivity of the compound in peptide synthesis. Its use as a protective group in solid-phase peptide synthesis is well-established, making it a valuable tool in the synthesis of complex peptides .

Biological Activity

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid, commonly referred to as Fmoc-DMMA, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, widely utilized in peptide synthesis. Its unique structural features suggest potential biological activities that warrant investigation. This article provides a detailed overview of the compound's biological activity, including its applications in research and potential therapeutic uses.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 1172579-62-2
  • Structure : The compound contains a chiral center, with the (S) configuration being predominant.

Table 1: Summary of Biological Activities Related to Fmoc-DMMA

Study ReferenceBiological ActivityFindings
Peptide SynthesisDemonstrated effectiveness as a building block in complex peptide synthesis.
Protein InteractionSuggested applications in studying protein interactions due to its structural properties.
Cytotoxicity AssaysRelated compounds showed varying cytotoxicity against cancer cell lines, indicating potential for further exploration with Fmoc-DMMA.

Detailed Research Insights

  • Peptide Synthesis : In peptide chemistry, the Fmoc protecting group is crucial for synthesizing peptides with high specificity and yield. The deprotection of the Fmoc group allows for subsequent coupling reactions with other amino acids.
  • Cytotoxicity and Mechanistic Studies : Although direct studies on Fmoc-DMMA are scarce, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity due to their ability to target DNA topoisomerase I (TOP1), which is a common mechanism for anticancer agents .
  • Protein Binding Studies : The unique structure of Fmoc-DMMA suggests it could be employed in studies investigating enzyme-substrate interactions or protein folding mechanisms due to its hydrophobic characteristics and steric bulk.

Q & A

Basic: What is the role of the Fmoc group in this compound's application in peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during peptide chain elongation. The Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in dimethylformamide (DMF)) without disrupting acid-labile protecting groups or the peptide backbone. This orthogonal protection strategy is critical for synthesizing complex peptides with high fidelity .

Basic: What solvents and conditions are optimal for synthesizing this compound?

The synthesis typically employs polar aprotic solvents such as DMF or dichloromethane (DCM) under anhydrous, inert atmospheres (e.g., nitrogen or argon). Reaction temperatures range from 0°C (for activation steps) to room temperature (for coupling). For example, carbodiimide-based coupling agents (e.g., EDC∙HCl) are used with catalytic additives like HOBt to minimize racemization. Post-synthesis purification involves precipitation in cold diethyl ether or chromatographic methods .

Advanced: How do the 2,2-dimethylpropanoic acid substituents influence reaction kinetics and steric hindrance?

The 2,2-dimethyl groups introduce significant steric bulk, which can reduce coupling efficiency in peptide synthesis by limiting accessibility to the reactive carboxylate group. Kinetic studies on analogous Fmoc-protected amino acids suggest that steric hindrance may necessitate extended coupling times (up to 24 hours) or elevated temperatures (40–50°C). Computational modeling (e.g., DFT with dispersion corrections like B97-D) can predict steric interactions and guide optimization of coupling agents (e.g., HATU instead of HOBt/EDC) .

Basic: What analytical methods are used to validate purity and structural integrity?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) confirms purity (>99%) using gradients of acetonitrile/water with 0.1% trifluoroacetic acid.
  • 1H NMR : Peaks at δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.4 ppm (Fmoc methylene groups) validate structural integrity.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ or [M−H]−) with <2 ppm error .

Advanced: What challenges arise when incorporating this compound into automated SPPS workflows?

The steric bulk of the 2,2-dimethylpropanoic acid moiety can lead to incomplete coupling, particularly with sterically hindered residues (e.g., valine or isoleucine). Mitigation strategies include:

  • Using double coupling protocols (two sequential couplings per residue).
  • Employing microwave-assisted synthesis (50°C, 10–15 W) to enhance reaction rates.
  • Optimizing resin swelling with DCM prior to DMF-based coupling .

Advanced: How can computational methods predict this compound's interaction with enzymatic targets?

Density functional theory (DFT) with long-range dispersion corrections (e.g., B97-D functional) models electronic properties and non-covalent interactions (e.g., π-π stacking with aromatic residues). Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) assess binding stability in aqueous or membrane environments. These methods guide rational design of peptide analogs with enhanced bioactivity .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Powder : Store at −20°C under desiccated conditions (3-year stability).
  • Solutions : Dissolve in anhydrous DMF or DMSO and store at −80°C (6-month stability). Avoid freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Advanced: How do competing side reactions (e.g., diketopiperazine formation) affect synthesis outcomes?

The steric hindrance from the 2,2-dimethyl groups reduces intramolecular cyclization (e.g., diketopiperazine formation) during SPPS. However, under prolonged basic conditions (e.g., excessive piperidine exposure), Fmoc cleavage may still lead to minor byproducts. Monitoring via LC-MS and adjusting deprotection times (2 × 5-minute treatments vs. 1 × 20-minute) minimizes these side reactions .

Basic: What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritation (GHS Category 4 acute toxicity).
  • Avoid strong acids/bases to prevent decomposition into toxic fluorenyl byproducts .

Advanced: How can isotopic labeling (e.g., 13C/15N) of this compound enhance NMR studies of peptide dynamics?

Selective 13C labeling at the methyl groups or 15N labeling at the amide nitrogen enables site-specific analysis of conformational changes in peptides. 2D NMR techniques (e.g., HSQC and NOESY) resolve steric effects from the dimethyl groups on peptide folding and protein interactions. This approach is critical for studying membrane-bound peptides or amyloid aggregates .

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